molecular formula C9H5BrClNO B1380658 8-Bromo-5-chloroquinolin-4-ol CAS No. 1388041-08-4

8-Bromo-5-chloroquinolin-4-ol

Cat. No.: B1380658
CAS No.: 1388041-08-4
M. Wt: 258.5 g/mol
InChI Key: OZRBHOBPUQJGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-chloroquinolin-4-ol is a chemical compound with the molecular formula C9H5BrClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroquinolin-4-ol typically involves the halogenation of quinolin-4-ol. One common method includes the bromination and chlorination of quinolin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-5-chloroquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of methionine aminopeptidases, enzymes involved in protein processing.

    Medicine: Research indicates its potential use in developing antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroquinolin-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of methionine aminopeptidases, it binds to the active site of the enzyme, preventing it from processing proteins. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    5-Chloro-8-quinolinol: Another quinoline derivative with antimicrobial properties.

    7-Bromo-5-chloroquinolin-8-ol: Similar in structure but with different halogenation positions, affecting its chemical properties.

Uniqueness: 8-Bromo-5-chloroquinolin-4-ol is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-5-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRBHOBPUQJGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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